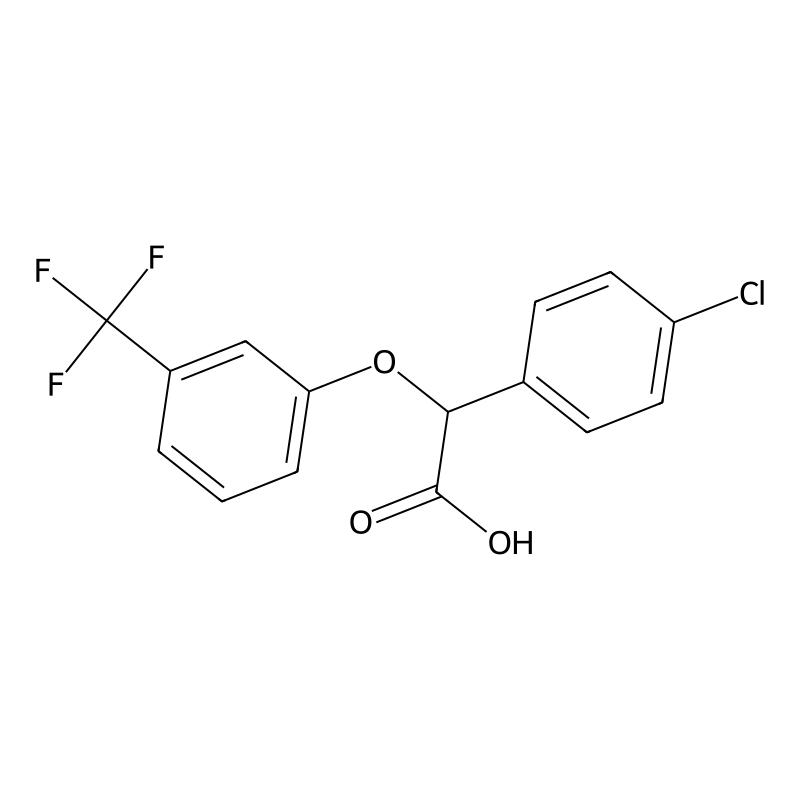

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicide potential

The presence of the phenoxy moiety suggests a potential herbicidal effect. Many herbicides act by mimicking auxin, a plant hormone, leading to uncontrolled growth and ultimately death of the plant . The trifluoromethyl group can enhance the biological activity of such molecules .

Anti-inflammatory properties

The acid functionality of 4-Chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid might indicate anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid group . However, further research is needed to confirm this possibility.

Intermediate in organic synthesis

The molecule could be a useful intermediate in the synthesis of more complex molecules with desired biological activities. Its reactive groups (acid and phenoxy) could be exploited for further chemical transformations.

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a trifluoromethyl-substituted phenoxy group. This compound is part of the larger class of phenoxyacetic acids, which are known for their herbicidal properties. Its molecular formula is C16H14ClF3O3, and it has been studied for various applications in agriculture and pharmaceuticals due to its biological activity.

The chemical reactivity of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid can be analyzed through various reactions typical of carboxylic acids and phenolic compounds. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important for modifying solubility and bioavailability.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to derivatives with altered biological activity.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, resulting in the formation of phenolic derivatives.

Research indicates that 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid exhibits significant biological activity, particularly in herbicidal applications. Its mode of action typically involves the inhibition of specific enzymes involved in plant growth regulation. The presence of the chlorophenyl and trifluoromethyl groups enhances its potency and selectivity against certain weed species while minimizing effects on crops.

The synthesis of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid can be achieved through several methods, including:

- Direct Coupling Reaction: This method involves the coupling of 4-chlorophenol with 3-trifluoromethylphenol in the presence of a suitable coupling agent, followed by carboxylation to introduce the acetic acid moiety.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently transformed into the final product through a series of reactions including halogenation and esterification.

- Green Chemistry Approaches: Recent studies have focused on more environmentally friendly synthesis methods using less hazardous reagents and solvents to improve sustainability.

The primary applications of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid include:

- Agricultural Herbicide: It is used to control a variety of broadleaf weeds in cereal crops, contributing to effective weed management strategies.

- Pharmaceutical Research: Investigations into its potential anti-inflammatory or analgesic properties are ongoing, leveraging its structural characteristics for drug development.

Studies examining the interactions of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid with biological systems reveal its selective binding to target enzymes involved in plant growth regulation. These interactions are crucial for understanding its herbicidal mechanism and optimizing its efficacy while minimizing off-target effects.

Several compounds share structural similarities with 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Contains two chlorine atoms on the phenoxy ring | Widely used herbicide |

| Triclopyr | Contains a pyridine ring instead of a phenol | Herbicide for woody plants |

| MCPA | Similar acetic acid structure but with different substituents | Selective herbicide for broadleaf weeds |

Uniqueness: The presence of both chlorophenyl and trifluoromethyl groups in 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid enhances its lipophilicity and biological activity compared to other similar compounds, making it particularly effective in specific agricultural applications.